Cas no 75580-04-0 (2-METHYL-5-PHENOXY-PYRIDINE)

2-Methyl-5-phenoxy-pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 2-position and a phenoxy group at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound exhibits moderate stability under standard conditions and can serve as a versatile building block for the development of more complex molecules, particularly in medicinal chemistry. Its distinct substitution pattern allows for selective functionalization, enabling applications in ligand design and agrochemical formulations. The product is typically supplied with high purity to ensure consistent performance in synthetic workflows.
2-METHYL-5-PHENOXY-PYRIDINE structure
2-METHYL-5-PHENOXY-PYRIDINE structure
Product name:2-METHYL-5-PHENOXY-PYRIDINE
CAS No:75580-04-0
MF:C12H11NO
MW:185.221843004227
MDL:MFCD27928371
CID:4173435
PubChem ID:12673497

2-METHYL-5-PHENOXY-PYRIDINE Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-methyl-5-phenoxy-
    • 2-methyl-5-phenoxypyridine
    • 2-METHYL-5-PHENOXY-PYRIDINE
    • 5-phenoxy-2-picoline
    • 75580-04-0
    • SCHEMBL509776
    • VRLTULMKPCVWCK-UHFFFAOYSA-N
    • DB-217481
    • DTXSID401311250
    • CHEMBL115409
    • MDL: MFCD27928371
    • Inchi: InChI=1S/C12H11NO/c1-10-7-8-12(9-13-10)14-11-5-3-2-4-6-11/h2-9H,1H3
    • InChI Key: VRLTULMKPCVWCK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 185.084063974Da
  • Monoisotopic Mass: 185.084063974Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 22.1Ų

2-METHYL-5-PHENOXY-PYRIDINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-8964809-1.0g
2-METHYL-5-PHENOXY-PYRIDINE
75580-04-0
1.0g
$739.0 2022-12-26
Enamine
EN300-8964809-10g
2-METHYL-5-PHENOXY-PYRIDINE
75580-04-0
10g
$2438.0 2023-09-01
Enamine
EN300-8964809-10.0g
2-METHYL-5-PHENOXY-PYRIDINE
75580-04-0
10.0g
$2438.0 2022-12-26
Enamine
EN300-8964809-2.5g
2-METHYL-5-PHENOXY-PYRIDINE
75580-04-0
2.5g
$1531.0 2023-09-01
Enamine
EN300-8964809-5g
2-METHYL-5-PHENOXY-PYRIDINE
75580-04-0
5g
$1939.0 2023-09-01
Enamine
EN300-8964809-5.0g
2-METHYL-5-PHENOXY-PYRIDINE
75580-04-0
5.0g
$1939.0 2022-12-26
Enamine
EN300-8964809-1g
2-METHYL-5-PHENOXY-PYRIDINE
75580-04-0
1g
$739.0 2023-09-01

Additional information on 2-METHYL-5-PHENOXY-PYRIDINE

Introduction to 2-METHYL-5-PHENOXY-PYRIDINE (CAS No. 75580-04-0)

2-METHYL-5-PHENOXY-PYRIDINE, identified by its Chemical Abstracts Service (CAS) number 75580-04-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic aromatic molecule, featuring a pyridine core substituted with a methyl group at the 2-position and a phenoxy group at the 5-position, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The unique arrangement of functional groups on the pyridine ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The phenoxy moiety, an aromatic ether derived from phenol, introduces both lipophilicity and metabolic stability, which are crucial factors in drug design. This feature enhances the compound's solubility in both aqueous and organic solvents, facilitating its use in various pharmaceutical formulations. Additionally, the methyl substituent at the 2-position of the pyridine ring influences the molecule's overall shape and reactivity, contributing to its potential as a key intermediate in synthesizing more complex pharmacophores.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of 2-METHYL-5-PHENOXY-PYRIDINE as a building block for drug discovery. Its structural motif is found to be compatible with multiple pharmacological targets, including enzymes and receptors involved in metabolic disorders, infectious diseases, and cancer. The compound's ability to interact with biological systems through hydrogen bonding and hydrophobic interactions makes it an attractive candidate for further exploration.

In the context of modern drug development, 2-METHYL-5-PHENOXY-PYRIDINE has been utilized in the synthesis of derivatives with enhanced pharmacological properties. For instance, modifications at the phenoxy group have led to compounds exhibiting improved binding affinity and selectivity for specific therapeutic targets. These derivatives are being evaluated in preclinical studies to assess their efficacy and safety profiles. The pyridine core itself is well-documented for its role in medicinal chemistry, with numerous drugs on the market featuring this structural element due to its favorable pharmacokinetic characteristics.

The synthesis of 2-METHYL-5-PHENOXY-PYRIDINE typically involves multi-step organic reactions, often starting from commercially available precursors such as 2-methylpyridine and phenol derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Techniques like palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the phenoxy-pyridine linkage with high precision.

From a research perspective, 2-METHYL-5-PHENOXY-PYRIDINE serves as a model compound for studying electronic effects and steric influences on biological activity. Its derivatives have been employed in high-throughput screening (HTS) campaigns to identify new lead compounds for therapeutic intervention. The compound's structural flexibility allows chemists to explore diverse chemical space, enabling the discovery of novel drugs with tailored properties.

The role of CAS No. 75580-04-0 in academic and industrial research underscores its significance as a reference standard for quality control and analytical validation. Laboratories worldwide utilize this compound to benchmark synthetic routes and develop robust purification protocols. Its well-characterized properties make it an indispensable tool for chemists working on complex molecular architectures.

Future directions in the study of 2-METHYL-5-PHENOXY-PYRIDINE include exploring its potential in drug delivery systems and combination therapies. Researchers are investigating how modifications to its structure can enhance bioavailability or improve targeted delivery to specific tissues or organs. Additionally, computational studies are being conducted to predict new derivatives with optimized pharmacological profiles using machine learning algorithms.

The broader impact of 2-METHYL-5-PHENOXY-PYRIDINE on pharmaceutical innovation is evident from its contributions to several therapeutic areas. Its versatility as a scaffold has inspired new generations of drug candidates that address unmet medical needs. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow further.

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